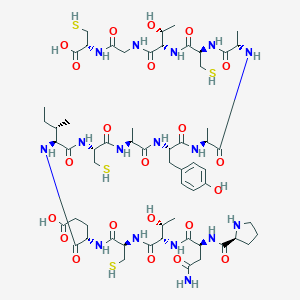
Guanylin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Guanylin, also known as this compound, is a useful research compound. Its molecular formula is C60H94N16O22S4 and its molecular weight is 1519.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Peptide Hormones - Natriuretic Peptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Physiological Role and Mechanism of Action
Guanylin functions primarily through the activation of guanylate cyclase-C (GC-C), leading to increased intracellular levels of cyclic guanosine monophosphate (cGMP). This signaling pathway is essential for:
- Intestinal Fluid Secretion : this compound stimulates chloride and bicarbonate secretion in the intestines, which is critical for maintaining fluid balance and preventing dehydration caused by diarrhea .
- Renal Function : In the kidneys, this compound modulates sodium balance and influences renal blood flow, contributing to blood pressure regulation .
Gastrointestinal Disorders
This compound has been investigated for its potential therapeutic effects on various gastrointestinal conditions:
- Irritable Bowel Syndrome (IBS) : this compound peptides may alleviate symptoms of IBS with constipation by enhancing intestinal motility and fluid secretion .
- Secretory Diarrhea : this compound's ability to regulate electrolyte secretion makes it a candidate for treating diarrhea caused by enteric pathogens .
Cancer Treatment
Recent studies suggest that this compound may have anti-tumor properties:
- Colorectal Cancer : Urothis compound has shown potential in reducing tumor size in animal models of colorectal cancer. The loss of this compound expression has been linked to increased tumorigenesis in the colon, indicating its role as a tumor suppressor .
Metabolic Disorders
This compound's influence extends to metabolic health:
- Obesity : Research indicates that this compound and urothis compound can regulate appetite and energy expenditure, potentially serving as therapeutic targets for obesity management .
- Diabetes Management : this compound peptides have been shown to improve insulin sensitivity in experimental models, suggesting their utility in managing diabetes-related complications .
Urothis compound in Colorectal Cancer
A study demonstrated that oral administration of urothis compound led to a significant reduction in polyp size in mice with intestinal polyposis, highlighting its potential as a therapeutic agent for colorectal cancer prevention .
This compound in Renal Pathology
In patients with chronic renal failure, elevated levels of this compound peptides were observed, indicating their involvement in renal pathophysiology. This suggests that this compound could be explored as a biomarker for kidney disease progression .
Data Table: Summary of this compound Applications
化学反応の分析
Disulfide Bond Formation and Redox Reactivity
Guanylin contains four cysteine residues that form two intramolecular disulfide bonds essential for structural stability and receptor binding .
-
Synthetic this compound requires oxidation to adopt the native conformation, with only one of three possible disulfide isomers exhibiting bioactivity .
-
Reduction eliminates cyclic GMP stimulation in T84 cells, confirming disulfide-dependent activation .
Homology with Heat-Stable Enterotoxins (STs)
This compound shares structural homology with bacterial STs but differs in cysteine topology :
| Feature | This compound | STs |
|---|---|---|
| Cysteine Count | 4 (2 disulfides) | 6 (3 disulfides) |
| Bioactivity | Endogenous ligand | Pathogenic toxin |
| Receptor Binding | GC-C | GC-C |
-
Both peptides bind GC-C via conserved residues (Cys³, Cys⁶, Cys¹², Cys¹⁵ in this compound) .
-
This compound displaces ST binding in T84 cells, confirming shared receptor interactions .
pH-Dependent Reactivity
This compound’s activity is modulated by pH, contrasting with urothis compound :
| Condition | This compound Activity | Urothis compound Activity |
|---|---|---|
| pH 5.0 | Reduced potency | Enhanced potency |
| pH 8.0 | Enhanced potency | Reduced potency |
This pH sensitivity suggests adaptive roles in intestinal regions with varying acidity .
Degradation and Stability
-
Proteolytic Cleavage : Susceptible to serine proteases in intestinal lumen, limiting half-life .
-
Thermal Stability : Retains activity after boiling due to disulfide stabilization, similar to STs .
Synthetic Modifications
Substitution studies reveal structural determinants of activity:
| Modification | Effect |
|---|---|
| Ala substitution at Cys³ | Complete loss of cGMP stimulation |
| D-Amino acid analogs | Enhanced metabolic stability |
Research Implications
特性
CAS番号 |
140653-38-9 |
|---|---|
分子式 |
C60H94N16O22S4 |
分子量 |
1519.8 g/mol |
IUPAC名 |
(4S)-4-[[(2R)-2-[[(2S,3R)-2-[[(2S)-4-amino-4-oxo-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]-5-[[(2S,3S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S,3R)-1-[[2-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C60H94N16O22S4/c1-8-25(2)44(74-51(88)34(15-16-43(82)83)68-55(92)38(22-100)73-59(96)46(30(7)78)76-53(90)36(19-41(61)80)70-50(87)33-10-9-17-62-33)58(95)72-37(21-99)54(91)66-28(5)48(85)69-35(18-31-11-13-32(79)14-12-31)52(89)65-26(3)47(84)64-27(4)49(86)71-39(23-101)56(93)75-45(29(6)77)57(94)63-20-42(81)67-40(24-102)60(97)98/h11-14,25-30,33-40,44-46,62,77-79,99-102H,8-10,15-24H2,1-7H3,(H2,61,80)(H,63,94)(H,64,84)(H,65,89)(H,66,91)(H,67,81)(H,68,92)(H,69,85)(H,70,87)(H,71,86)(H,72,95)(H,73,96)(H,74,88)(H,75,93)(H,76,90)(H,82,83)(H,97,98)/t25-,26-,27-,28-,29+,30+,33-,34-,35-,36-,37-,38-,39-,40-,44-,45-,46-/m0/s1 |
InChIキー |
SULKGYKWHKPPKO-RAJPIYRYSA-N |
SMILES |
CCC(C)C(C(=O)NC(CS)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CS)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CS)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C2CCCN2 |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CS)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]2CCCN2 |
正規SMILES |
CCC(C)C(C(=O)NC(CS)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CS)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CS)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C2CCCN2 |
Key on ui other cas no. |
140653-38-9 |
配列 |
PNTCEICAYAACTGC |
同義語 |
guanylin |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















